![molecular formula C27H21NO B14267839 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde CAS No. 151406-89-2](/img/structure/B14267839.png)
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde is an organic compound with the molecular formula C27H21NO It is a derivative of benzaldehyde, featuring a complex structure with multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzaldehyde with 2,2-diphenylethenylphenylamine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aldehyde with a single aromatic ring.
4-Aminobenzaldehyde: Contains an amino group attached to the benzaldehyde structure.
2,2-Diphenylethenylphenylamine: A precursor in the synthesis of 4-[(2,2-Diphenylethenyl)(phenyl)amino]benzaldehyde.
Uniqueness
This compound is unique due to its complex structure, which imparts distinct chemical properties and reactivity. Its multiple aromatic rings and functional groups make it a versatile compound for various applications in research and industry .
Properties
CAS No. |
151406-89-2 |
|---|---|
Molecular Formula |
C27H21NO |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
4-[N-(2,2-diphenylethenyl)anilino]benzaldehyde |
InChI |
InChI=1S/C27H21NO/c29-21-22-16-18-26(19-17-22)28(25-14-8-3-9-15-25)20-27(23-10-4-1-5-11-23)24-12-6-2-7-13-24/h1-21H |
InChI Key |
HMOZYWMBZOZTDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CN(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


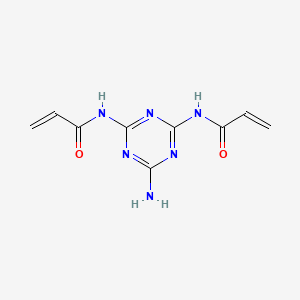

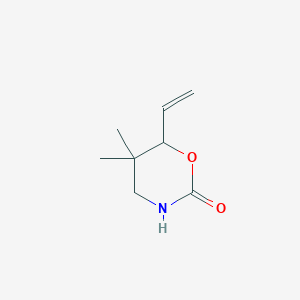

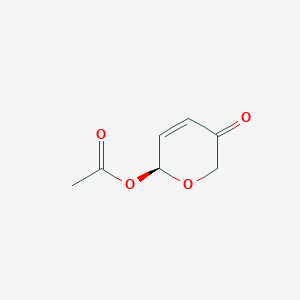
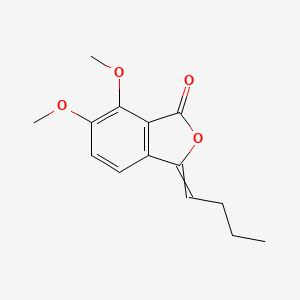
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)


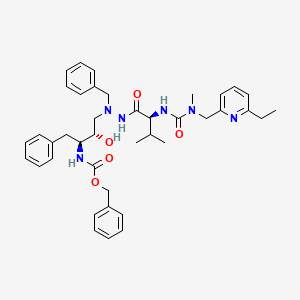

![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)


